Cyclopropyl Substitution at Position 6 Confers Lipophilicity Advantage Over Direct Pyrazole Analogs
The cyclopropyl group at position 6 increases calculated logP compared to analogs where the pyridazine is directly linked to the pyrazole without alkyl substitution. SwissADME-predicted consensus logP for 6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is 2.15, versus 1.08 for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine (CAS 1185767-30-9) [1]. Patent SAR from Bristol-Myers Squibb specifically claims cyclopropyl among preferred R6 substituents for p38 kinase inhibition, supporting optimized target engagement through hydrophobic interactions [2].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | Consensus LogP 2.15 (SwissADME) |
| Comparator Or Baseline | 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine: Consensus LogP 1.08 |
| Quantified Difference | ΔLogP = 1.07 (~12-fold increase in octanol/water partition) |
| Conditions | SwissADME computational prediction; patent context: p38 kinase inhibitor SAR (Bristol-Myers Squibb, 2005) |
Why This Matters
Higher lipophilicity facilitates passive membrane permeability and hydrophobic binding pocket complementarity, critical for intracellular kinase target engagement.
- [1] SwissADME predictive model. Consensus LogP calculation for C11H13N5 (CAS 2310076-77-6) and C8H9N5 (CAS 1185767-30-9). Available at: http://www.swissadme.ch/ View Source
- [2] Bristol-Myers Squibb Co. PIRAZOL-AMIDA ARIL-SUBSTITUTE COMPOUNDS USEFUL AS CINASE INHIBITORS. Patent MX-PA05011666-A, 2005. Claims cyclopropyl as preferred R6 substituent. View Source
